2-Bromo-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFQCVDQEXIKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251362 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-56-7 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Spectroscopic Characterization of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and interpretative resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and data from analogous compounds, we will outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with protocols for their acquisition and analysis.
Introduction
This compound is a halogenated and trifluoromethylated aromatic sulfonamide. The unique combination of its functional groups—a sulfonamide, a bromine atom, and a trifluoromethyl group—imparts specific electronic and structural properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will walk you through the predicted spectroscopic fingerprint of this compound and provide the rationale behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonamide and trifluoromethyl groups, and the bromo group. The sulfonamide protons (NH₂) will likely appear as a broad singlet.
| Predicted Signal | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| Ar-H | ~ 8.0 - 8.2 | d | 1H | Proton ortho to SO₂NH₂ |
| Ar-H | ~ 7.8 - 8.0 | t | 1H | Proton para to Br |
| Ar-H | ~ 7.6 - 7.8 | d | 1H | Proton ortho to Br |
| NH₂ | ~ 5.0 - 6.0 | br s | 2H | Sulfonamide protons |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to ¹J-coupling with the fluorine atoms.
| Predicted Signal | Chemical Shift (ppm, CDCl₃) | Multiplicity (due to F) | Assignment |
| Ar-C | ~140-145 | s | C-SO₂NH₂ |
| Ar-C | ~135-140 | s | C-Br |
| Ar-C | ~130-135 | q | C-CF₃ |
| Ar-C | ~125-130 | s | CH |
| Ar-C | ~120-125 | s | CH |
| Ar-C | ~115-120 | s | CH |
| CF₃ | ~120-125 | q | CF₃ |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the trifluoromethyl group. The chemical shift of aryl-CF₃ groups typically appears in the range of -60 to -65 ppm relative to CFCl₃[1][2].
| Predicted Signal | Chemical Shift (ppm, vs CFCl₃) | Multiplicity | Assignment |
| CF₃ | ~ -62 to -64 | s | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonamide, trifluoromethyl, and aromatic moieties.
Experimental Protocol: FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching (sulfonamide) |
| ~1600 | Medium | N-H bending (sulfonamide) |
| ~1580, 1470 | Medium-Weak | C=C stretching (aromatic) |
| 1350-1310 | Strong | Asymmetric SO₂ stretching |
| 1170-1140 | Strong | Symmetric SO₂ stretching |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl) |
| ~900 | Medium | S-N stretching |
| 800-600 | Medium-Strong | C-H out-of-plane bending |
| 700-500 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound is 304.08 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 303 and 305.
Caption: Predicted fragmentation pathway for this compound.
Predicted Major Fragment Ions:
| m/z (for ⁷⁹Br) | Ion Structure |
| 303/305 | [C₇H₅BrF₃NO₂S]⁺˙ (Molecular ion) |
| 224/226 | [C₇H₄BrF₃]⁺ |
| 224 | [C₇H₅F₃NO₂S]⁺ |
| 234/236 | [C₇H₅BrNO₂S]⁺ |
| 156 | [C₆H₄SO₂NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Conclusion
This guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is the gold standard, these predictions, grounded in fundamental spectroscopic principles and comparative data, offer a robust framework for researchers to anticipate and interpret their findings. The provided protocols for data acquisition aim to ensure high-quality and reproducible results, facilitating the unambiguous characterization of this compound.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-(trifluoromethyl)benzenesulfinate. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-4-(trifluoromethyl)benzenesulfonamide (C7H5BrF3NO2S). Retrieved from [Link]
-
MassBank. (2024, June 14). Penoxsulam; LC-ESI-QFT; MS2; CE: 15%; R=15000; [M-H]-. Retrieved from [Link]
-
Stenutz. (n.d.). 2-bromo-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of samples B0, B1, B2, and B3. Retrieved from [Link]
-
UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
Sources
A Technical Guide to Sourcing and Utilizing 2-Bromo-(Trifluoromethyl)-Substituted Benzenesulfonamides for Drug Discovery
Executive Summary
The Trifluoromethylated Benzenesulfonamide Scaffold: A Cornerstone in Medicinal Chemistry
The combination of a sulfonamide group and a trifluoromethyl (-CF3) group on a benzene ring creates a privileged scaffold in drug design.[1] These functional groups impart highly desirable physicochemical and pharmacological properties, making them prevalent in a wide range of therapeutic agents.[1][2]
The Strategic Role of the Trifluoromethyl (-CF3) Group
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[3] Its strong electron-withdrawing nature and high metabolic stability stem from the strength of the C-F bond.[3] Key advantages include:
-
Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability.[3]
-
Metabolic Stability : It is often used to block metabolic hotspots on an aromatic ring, preventing oxidative metabolism by cytochrome P450 enzymes and thereby increasing the drug's half-life.[3]
-
Modulation of pKa : The potent electron-withdrawing effect can lower the pKa of nearby acidic or basic centers, influencing ionization state and target binding.
-
Improved Binding Affinity : The -CF3 group can participate in favorable interactions with biological targets, including dipole-dipole and hydrophobic interactions, to increase binding affinity and potency.[3]
The Versatility of the Benzenesulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs ranging from antibacterials to diuretics and anticancer agents.[1] Its utility arises from its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the structure of a carboxylate or phosphate group and enabling strong, specific interactions with enzyme active sites.[4] Benzenesulfonamide analogs have been identified as promising kinase inhibitors for cancer therapy.[4]
Caption: Key components of the substituted benzenesulfonamide pharmacophore.
Commercial Availability Analysis: Sourcing Key Isomers and Precursors
A direct search for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide reveals that it is not a standard, off-the-shelf product from major chemical suppliers. This necessitates a strategic approach focused on acquiring structurally related isomers or, more practically, the immediate synthetic precursor.
Commercially Available Structural Isomers
While the 2,3-isomer is elusive, other isomers are commercially available and can serve as valuable reference compounds or starting points for alternative synthetic routes. Their availability confirms the general accessibility of this chemical class.
| Compound Name | CAS Number | Representative Suppliers | Typical Purity |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | 351003-63-9 | BOC Sciences, Manchester Organics[][6] | 95-97%[][6] |
| 2-Bromo-5-(trifluoromethyl)benzenesulfonamide | 351003-61-7 | Stenutz[7] | Research Grade |
Sourcing the Key Synthetic Precursor
The most direct and reliable method to obtain a primary sulfonamide is through the ammonolysis of its corresponding sulfonyl chloride. Therefore, the critical sourcing step is to procure 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride . This precursor is more likely to be available from custom synthesis houses or specialized fluoro-organic suppliers. The following workflow is recommended for procurement.
Caption: Recommended workflow for sourcing the target compound or its precursor.
Synthesis Protocol: From Sulfonyl Chloride to Sulfonamide
This section provides a standard, reliable laboratory procedure for the synthesis of a primary benzenesulfonamide from its sulfonyl chloride precursor. This reaction is a cornerstone of sulfonamide chemistry.[8]
Reaction: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl
Caption: General reaction scheme for the synthesis of the target sulfonamide.
Experimental Protocol
-
Materials & Equipment:
-
2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Ammonium hydroxide (28-30% aqueous solution, 5-10 eq)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolution: Dissolve the 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in THF (approx. 5-10 mL per gram of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is critical to control the exotherm of the reaction and prevent potential side reactions.
-
Ammonia Addition: Add the aqueous ammonium hydroxide solution (5-10 eq) dropwise to the stirred THF solution over 15-30 minutes. A white precipitate (ammonium chloride) will form. Causality: Slow addition maintains a low temperature. Excess ammonia ensures complete conversion of the sulfonyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~2 with 1M HCl to ensure the product is in its neutral form. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine. Causality: These washes remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
-
Physicochemical Properties and Handling
While data for the exact 2,3-isomer is not published, the properties of closely related analogs provide a reliable guide for handling and characterization.
Comparative Physicochemical Data
| Property | 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | 2-(Trifluoromethyl)benzenesulfonamide |
| CAS Number | 351003-63-9[] | 1869-24-5 |
| Molecular Formula | C₇H₅BrF₃NO₂S[] | C₇H₆F₃NO₂S[9] |
| Molecular Weight | 304.08 g/mol [] | 225.19 g/mol [9] |
| Melting Point | 160-164 °C[] | 180-184 °C |
| Density | 1.809 g/cm³[] | Not Available |
| Appearance | White to off-white solid | White to almost white powder[9] |
Safety, Handling, and Storage
Based on safety data sheets for analogous compounds, this class of chemicals requires careful handling.[10][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust or vapors and prevent contact with skin and eyes.[10][12] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from strong oxidizing agents.
-
Hazards: These compounds are typically classified as irritants, causing skin and serious eye irritation.[10] Always consult the specific Safety Data Sheet (SDS) for the procured material before handling.
Conclusion: A Practical Sourcing and Synthesis Strategy
This compound represents a valuable, yet commercially elusive, building block for drug discovery. This guide has established that direct procurement is currently not feasible. However, a robust and practical pathway exists through the strategic sourcing of its immediate precursor, 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, followed by a standard and high-yielding synthesis. By understanding the critical role of the trifluoromethyl and sulfonamide moieties, analyzing the market for available isomers, and employing the validated synthesis protocol provided, researchers can confidently access this important scaffold for the development of novel therapeutic agents.
References
-
Stenutz. 2-bromo-5-(trifluoromethyl)benzenesulfonamide. [Link]
- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
- Google Patents. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
National Center for Biotechnology Information. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 2-bromo-5-(trifluoromethyl)benzenesulfonamide [stenutz.eu]
- 8. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. combi-blocks.com [combi-blocks.com]
Strategic Selection of Starting Materials for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide: A Process Chemistry Perspective
Executive Summary & Strategic Rationale
The synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide presents a classic regiochemical challenge in aromatic substitution. The contiguous substitution pattern—hosting a bulky bromine atom between a sulfonamide and a trifluoromethyl group—creates significant steric strain and electronic deactivation.
For researchers and drug developers, the selection of starting materials is not merely a question of availability but of regio-integrity . Direct electrophilic substitution (e.g., chlorosulfonation) on 1-bromo-2-(trifluoromethyl)benzene is ill-advised due to the directing conflicts between the ortho/para-directing bromine and the meta-directing trifluoromethyl group, which typically yields inseparable isomeric mixtures.
This guide advocates for a Sandmeyer-type chlorosulfonylation strategy starting from the corresponding aniline. This route locks the regiochemistry early, ensuring that the final sulfonamide formation is a high-yielding, self-validating process.
Primary Starting Material: The "Gold Standard"
2-Bromo-3-(trifluoromethyl)aniline[1]
-
CAS: 56159-88-1
-
Molecular Weight: 240.02 g/mol [1]
-
Role: Regiochemical Anchor
Why this is the optimal entry point:
-
Regio-fidelity: The nitrogen handle is already installed at the correct position relative to the bromine and
groups. There is no ambiguity regarding where the sulfonyl group will attach. -
Scalability: This aniline is commercially manufactured via the reduction of 2-bromo-3-(trifluoromethyl)nitrobenzene, a stable industrial process.
-
Safety Profile: Unlike the volatile parent fluoro-arenes, the aniline is a solid (MP: ~54-58°C), reducing inhalation risks during weighing and transfer.
Alternative Precursor (Late-Stage)
2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
-
CAS: 951922-38-0
-
Role: Advanced Intermediate
-
Use Case: Ideal for medicinal chemistry campaigns requiring rapid analoging (e.g., parallel synthesis of sulfonamides) where the time-cost of the Sandmeyer reaction is prohibitive. However, this material is moisture-sensitive and significantly more expensive per gram than the aniline.
Synthetic Pathway & Decision Logic
The following decision tree illustrates the critical process choices. The "Direct Chlorosulfonation" route is highlighted as a failure mode due to poor regioselectivity.
Caption: Logical flow for precursor selection. Route A fails due to competing directing groups. Route B guarantees regiochemical integrity.
Detailed Technical Protocol (Route B)
This protocol utilizes the Meerwein modification of the Sandmeyer reaction. It is preferred over the standard aqueous Sandmeyer because the solubility of the
Step 1: Diazotization & Chlorosulfonylation
Reagents:
-
2-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)
-
Sodium Nitrite (
, 1.1 equiv) -
Hydrochloric Acid (conc., excess)
-
Glacial Acetic Acid (Solvent)[2]
-
Sulfur Dioxide (
gas or generated in situ from metabisulfite) -
Copper(I) Chloride (
, 0.05 - 0.1 equiv)
Methodology:
-
Diazotization: Dissolve the aniline in a mixture of glacial acetic acid and concentrated HCl. Cool to 0–5°C . Add an aqueous solution of
dropwise, maintaining the temperature below 5°C to prevent thermal decomposition of the diazonium species (which can lead to phenol impurities). -
The "Meerwein" Cocktail: In a separate vessel, saturate glacial acetic acid with
gas (or use a commercially available /AcOH solution). Add the CuCl catalyst.[2][3] -
Coupling: Slowly transfer the cold diazonium solution into the stirred
/CuCl mixture.-
Observation: Nitrogen gas evolution (
) will be vigorous. Ensure adequate venting.
-
-
Workup: Once gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice. The 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride will precipitate as an oil or low-melting solid. Extract with Dichloromethane (DCM).[4]
Step 2: Amination to Sulfonamide
Reagents:
-
Crude Sulfonyl Chloride (from Step 1)
-
Ammonium Hydroxide (
, 28-30% aq) OR Ammonia gas -
THF or Dioxane (Solvent)
Methodology:
-
Dissolve the sulfonyl chloride in THF.
-
Cool to 0°C.
-
Add
(excess, typically 3-5 equiv) dropwise.-
Mechanistic Note: The
group makes the sulfonyl chloride highly electrophilic. The reaction is extremely fast. Excess ammonia acts as a scavenger for the HCl byproduct.
-
-
Self-Validating Endpoint: Monitor via TLC or LCMS. The conversion of the non-polar chloride to the polar sulfonamide is distinct.
-
Purification: Concentrate the organic solvent. The product usually crystallizes upon addition of water. Recrystallize from Ethanol/Water if necessary.
Critical Quality Attributes (CQAs) & Troubleshooting
The following table summarizes key data points for validating the quality of your starting materials and intermediates.
| Component | Key Attribute | Specification/Target | Troubleshooting |
| Starting Material (Aniline) | Appearance | Off-white to yellow solid | Dark brown indicates oxidation. Purify via short silica plug. |
| Intermediate (Diazonium) | Stability | Unstable >10°C | If solution turns black/tarry, temp control failed. Restart. |
| Intermediate (Sulfonyl-Cl) | Hydrolysis | < 5% Sulfonic Acid | Check by LCMS (Acid mass = M-Cl+OH). If high, ensure dry solvents in Step 2. |
| Final Product | Regiochemistry | 2-Br, 3- | Confirm via 1H NMR. H-4, H-5, H-6 coupling constants will confirm substitution pattern. |
Safety Warning: The "Halogen Dance"
Avoid using n-Butyllithium or other strong bases on 1-Bromo-2-(trifluoromethyl)benzene in an attempt to install the sulfonyl group via lithiation. The combination of Br and
References
-
Meerwein Sulfonation Protocol
-
Starting Material Data (Aniline)
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733668, 2-Bromo-3-(trifluoromethyl)aniline.
-
Source:
-
Mechanism of Copper-Catalyzed Sulfonation
-
Intermediate Verification (Sulfonyl Chloride)
- ChemicalBook Entry for CAS 951922-38-0.
-
Source:
Sources
Methodological & Application
Application Note & Protocols: Strategic Derivatization of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide for Compound Library Development
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide, a highly valuable scaffold for the synthesis of compound libraries in drug discovery. The presence of a trifluoromethyl group offers enhanced metabolic stability and binding affinity, while the sulfonamide moiety is a well-established pharmacophore.[1][2][3] The ortho-bromine atom serves as a versatile synthetic handle for diversification through modern cross-coupling methodologies. This document details field-proven protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C-Br bond, as well as N-acylation of the sulfonamide group. Each protocol is supported by mechanistic insights, experimental considerations, and representative data to ensure reproducibility and successful implementation by researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is a privileged starting material in medicinal chemistry. Its utility stems from the unique combination of three key functional groups:
-
The Sulfonamide Moiety: A cornerstone in drug design, the sulfonamide group is present in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anti-cancer agents.[4][5][6] It acts as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
-
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[3] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity.[2][3]
-
The Bromo Substituent: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, providing a robust and reliable point for molecular diversification. Its position ortho to the sulfonamide can influence conformational preferences of the resulting derivatives.
This guide focuses on leveraging these features to construct diverse compound libraries, essential for high-throughput screening and structure-activity relationship (SAR) studies.
Core Derivatization Strategies: A Multi-Vector Approach
The derivatization of the core scaffold can be approached from two primary vectors, allowing for maximal diversification. This "libraries from libraries" approach enables the rapid generation of novel chemical entities from a common intermediate.[4]
Caption: Multi-vector derivatization workflow for compound library synthesis.
Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[7][8] This protocol is ideal for introducing a wide variety of aryl, heteroaryl, or vinyl groups, leveraging the vast commercial availability of boronic acids and their derivatives.
Mechanistic Rationale
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical to stabilize the palladium intermediates and facilitate the reaction, especially with potentially hindered substrates.
Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Typical Equivalents | Purpose |
| This compound | 306.09 | 1.0 | Starting Material |
| Arylboronic Acid | Variable | 1.2 - 1.5 | Coupling Partner |
| Pd(OAc)₂ or Pd₂(dba)₃ | 224.50/915.72 | 0.01 - 0.05 (1-5 mol%) | Palladium Catalyst Precursor |
| SPhos or XPhos | 410.47/476.63 | 0.02 - 0.10 (2-10 mol%) | Phosphine Ligand |
| K₃PO₄ or K₂CO₃ | 212.27/138.21 | 2.0 - 3.0 | Base |
| 1,4-Dioxane or Toluene | - | - | Anhydrous Solvent |
| Water | 18.02 | ~10% v/v of solvent | Co-solvent (required for many bases) |
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 0.5 mL of water).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[9][10] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles, making it indispensable for generating libraries of pharmacologically relevant aryl amines.[11][12]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition/reductive elimination catalytic cycle.[9] A key difference is the deprotonation of the amine by a strong, non-nucleophilic base to form a more reactive amide, which then coordinates to the palladium center before reductive elimination.[11] The use of sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[12]
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Typical Equivalents | Purpose |
| This compound | 306.09 | 1.0 | Starting Material |
| Primary or Secondary Amine | Variable | 1.1 - 1.5 | Coupling Partner |
| Pd₂(dba)₃ or a Pd Pre-catalyst (e.g., RuPhos G3) | 915.72/Variable | 0.01 - 0.05 (1-5 mol%) | Palladium Catalyst Source |
| RuPhos or BrettPhos | 476.63/536.67 | 0.02 - 0.10 (2-10 mol%) | Phosphine Ligand |
| LHMDS, NaOtBu, or K₃PO₄ | 167.33/96.10/212.27 | 1.5 - 2.5 | Strong, Non-nucleophilic Base |
| Toluene or 1,4-Dioxane | - | - | Anhydrous Solvent |
Procedure:
-
Strictly under an inert atmosphere (e.g., in a glovebox): To a dry reaction vial, add the palladium pre-catalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.5 mmol, 1.5 eq).
-
Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous toluene (3 mL).
-
Add the amine (1.2 mmol, 1.2 eq) to the mixture.
-
Seal the vial tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol III: N-Acylation of the Sulfonamide Moiety
N-acylation of the sulfonamide provides a third vector for diversification, modifying the electronic and steric properties of this critical pharmacophore.[13] N-acylsulfonamides are often used as bioisosteres for carboxylic acids, exhibiting similar pKa values but with improved metabolic stability.[13][14] This protocol uses a common acylating agent in the presence of a base.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Typical Equivalents | Purpose |
| This compound | 306.09 | 1.0 | Starting Material |
| Acyl Chloride or Acid Anhydride | Variable | 1.2 - 2.0 | Acylating Agent |
| Pyridine or Triethylamine (Et₃N) | 79.10/101.19 | 2.0 - 3.0 | Base and Solvent |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous Solvent |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).
-
Add pyridine (2.0 mmol, 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 mmol, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM (15 mL) and wash with 1M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Conclusion
The derivatization of this compound offers a powerful and efficient platform for the generation of diverse compound libraries. By strategically employing robust and well-understood synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation, researchers can rapidly access novel chemical matter with high potential for biological activity. The protocols detailed herein provide a reliable foundation for these synthetic efforts, enabling the acceleration of drug discovery programs.
References
-
Title: Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold Source: PMC URL: [Link]
-
Title: Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS Publications URL: [Link]
-
Title: Solid phase synthesis of benzylamine-derived sulfonamide library Source: PubMed URL: [Link]
-
Title: Reaction of N-Haloamide. VIII. Reactions of N-Bromobenzenesulfonamides or Bromine with Benzylamines Source: J-Stage URL: [Link]
-
Title: Building a Sulfonamide Library by Eco-Friendly Flow Synthesis Source: ACS.org URL: [Link]
-
Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: PMC URL: [Link]
-
Title: n-Methyl-3-(trifluoromethyl)benzenesulfonamide Source: MySkinRecipes URL: [Link]
-
Title: Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes Source: PMC URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Robust Buchwald–Hartwig amination enabled by ball-milling Source: RSC Publishing URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL: [Link]
Sources
- 1. n-Methyl-3-(trifluoromethyl)benzenesulfonamide [myskinrecipes.com]
- 2. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide in the Synthesis of Novel Agrochemical Candidates
Introduction: A Versatile Building Block for Modern Agrochemicals
In the continuous quest for more effective and environmentally benign agrochemicals, the strategic incorporation of specific structural motifs is paramount. The trifluoromethyl group (CF3) and the benzenesulfonamide scaffold are two such privileged moieties, renowned for their ability to enhance the biological activity, metabolic stability, and overall performance of herbicides and fungicides.[1][2] 2-Bromo-3-(trifluoromethyl)benzenesulfonamide emerges as a highly valuable, yet underexplored, building block for the synthesis of novel agrochemical candidates. Its unique substitution pattern—a bromine atom ortho to the sulfonamide and a trifluoromethyl group meta to it—offers a versatile platform for the generation of diverse molecular architectures with potential pesticidal properties.
This guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed protocols, mechanistic insights, and a forward-looking perspective on its utility. While direct synthesis of a currently commercialized agrochemical from this specific starting material is not extensively documented in public literature, this document outlines a representative and scientifically robust synthetic pathway to novel agrochemical scaffolds, underscoring the vast potential of this versatile intermediate.
Core Principles: The Rationale for Employing this compound
The efficacy of this compound as a synthetic intermediate in agrochemical research is rooted in the synergistic interplay of its constituent functional groups:
-
The Trifluoromethyl Group (CF3): This highly electronegative and lipophilic group is a cornerstone of modern agrochemical design.[2] Its introduction into a molecule can significantly enhance its metabolic stability by blocking sites of oxidative degradation. Furthermore, the CF3 group can improve the binding affinity of the molecule to its target protein and enhance its transport properties within the plant or pest.
-
The Benzenesulfonamide Moiety: This functional group is a well-established pharmacophore in a wide range of herbicides and fungicides. Sulfonamide-based agrochemicals often act by inhibiting essential enzymes in weeds or fungi, such as acetolactate synthase (ALS) in plants.[3] The sulfonamide group also provides a convenient handle for further chemical modification.
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a key strategy for modulating the biological activity and spectrum of the resulting agrochemical. Palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings are particularly powerful tools in this context.
Synthetic Application: A Representative Protocol for the Synthesis of a Novel Fungicidal Scaffold
The following section details a plausible and representative synthetic route for the creation of a novel fungicidal scaffold based on this compound. This protocol is designed to be a self-validating system, with each step grounded in established chemical principles.
Workflow for the Synthesis of a Novel Fungicidal Candidate
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the N-Arylation of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of N-Aryl-2-bromo-3-(trifluoromethyl)benzenesulfonamides
The synthesis of N-arylated sulfonamides is a cornerstone of modern medicinal chemistry, with this scaffold appearing in a multitude of therapeutic agents. The specific target molecule, 2-bromo-3-(trifluoromethyl)benzenesulfonamide, presents a unique synthetic challenge and opportunity. The presence of a trifluoromethyl group imparts significant electronic effects, enhancing the acidity of the sulfonamide N-H bond, which can be advantageous for reactivity. However, the steric hindrance from the ortho-bromo substituent necessitates carefully optimized reaction conditions to achieve efficient N-arylation.
This guide provides a detailed exploration of robust and reproducible protocols for the N-arylation of this compound, with a primary focus on the widely adopted Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, offering insights into the selection of catalysts, ligands, bases, and solvents to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific arylating agents.
The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, largely supplanting classical methods like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to N-arylated sulfonamides.
Mechanistic Considerations: A Self-Validating Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that, when understood, allows for rational optimization. The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and deprotonation of the sulfonamide, and finally, reductive elimination to furnish the desired N-arylated product and regenerate the active Pd(0) species. The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of these elementary steps.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination for N-Arylation of Sulfonamides.
Optimized Protocols for the N-Arylation of this compound
The following protocols have been developed to provide a high-yielding and reproducible method for the N-arylation of this compound with a variety of aryl and heteroaryl halides.
Protocol 1: General Procedure for N-Arylation with Aryl Bromides
This protocol is optimized for the coupling of this compound with a range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
Materials:
-
This compound
-
Aryl bromide of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Degassing: If using a Schlenk flask, subject the reaction mixture to three cycles of vacuum-backfill with the inert gas. If using a microwave vial, ensure it is properly sealed.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Rationale for Reagent Selection:
| Reagent | Role | Justification |
| Pd(OAc)₂ | Catalyst Precursor | A stable and commonly used source of palladium that is reduced in situ to the active Pd(0) species. |
| Xantphos | Ligand | A bulky, electron-rich bisphosphine ligand with a large bite angle that promotes reductive elimination and prevents β-hydride elimination, leading to higher yields. |
| Cs₂CO₃ | Base | A strong, yet non-nucleophilic base that effectively deprotonates the sulfonamide N-H. Its solubility in organic solvents is beneficial for reaction kinetics. |
| 1,4-Dioxane/Toluene | Solvent | Aprotic, non-polar solvents that are well-suited for Buchwald-Hartwig reactions, capable of dissolving the reactants and maintaining the stability of the catalytic species at elevated temperatures. |
Protocol 2: Microwave-Assisted N-Arylation for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields, particularly for less reactive arylating agents.
Experimental Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the aryl halide (1.5 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), Pd₂(dba)₃ (0.03 equiv.), and a suitable ligand such as Josiphos or a biarylphosphine ligand (e.g., RuPhos, 0.06 equiv.).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.2 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 30-90 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Rationale for Modified Conditions:
-
Pd₂(dba)₃: This Pd(0) source does not require in situ reduction, potentially leading to a more rapid initiation of the catalytic cycle.
-
Josiphos/Biarylphosphine Ligands: These ligands are often highly effective in challenging coupling reactions, including those involving sterically hindered substrates.
-
K₃PO₄: A strong base that is often employed in microwave-assisted reactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
Ticket ID: #SYN-2Br3CF3-YIELD Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity for Sterically Hindered, Electron-Deficient Sulfonamides
Executive Summary
You are likely experiencing low yields due to the specific electronic and steric nature of your substrate. The target molecule, 2-Bromo-3-(trifluoromethyl)benzenesulfonamide , possesses two strong electron-withdrawing groups (EWGs) and significant steric crowding at the ortho position.
Direct chlorosulfonation (using
-
Incomplete Diazotization (due to low nucleophilicity of the aniline).
-
Competitive Sandmeyer Chlorination (formation of aryl chloride instead of sulfonyl chloride).
-
Hydrolysis (decomposition of the sulfonyl chloride intermediate).
Part 1: The Reaction Pathway
The synthesis proceeds via a radical-nucleophilic substitution mechanism. Understanding the intermediates is crucial for troubleshooting.
Figure 1: Mechanistic pathway for the Meerwein synthesis of sulfonamides. Note the critical branch points for side reactions (red dashed lines).
Part 2: Troubleshooting & Optimization Protocols
Phase 1: Diazotization of Electron-Deficient Anilines
The Problem: The
Optimization Protocol:
-
Solvent Switch: Do not use water alone. Use a mixture of Glacial Acetic Acid (AcOH) and concentrated HCl (3:1 ratio) . The organic acid improves the solubility of the lipophilic aniline.
-
Temperature Control: Maintain
strictly. -
Endpoint Validation: You must verify diazotization is complete before adding
.-
Test: Take an aliquot, dilute with water, and add alkaline
-naphthol. A bright orange/red azo dye precipitate confirms the diazonium salt is present.
-
Phase 2: The Meerwein Reaction (The Critical Step)
The Problem: The conversion of
Optimization Protocol:
-
Reagent: Saturated solution of
in Glacial Acetic Acid (approx. 30-40% w/w). -
Catalyst:
(Copper(II) Chloride) is often superior to for this specific transformation as it modulates the radical transfer more effectively. -
Procedure:
-
Saturate glacial acetic acid with
gas for at least 30-60 minutes at (measure weight gain to ensure saturation). -
Add the copper catalyst (0.2 equiv) to the
solution. -
Crucial Step: Add the diazonium solution into the
solution (not vice versa). This ensures the radical intermediate always encounters excess .
-
| Parameter | Standard Condition | Optimized for 2-Br-3-CF3 | Reason |
| Solvent | Improves solubility of fluorinated substrate. | ||
| Higher effective concentration prevents side reactions. | |||
| Addition Mode | Diazo to | Prevents local depletion of |
Phase 3: Amination
The Problem: Hydrolysis. The sulfonyl chloride is sensitive to water. If you use aqueous ammonia (
Optimization Protocol:
-
Workup of Chloride: Quench the Meerwein reaction with ice water. The sulfonyl chloride is likely a solid or heavy oil. Extract immediately with DCM or EtOAc. Do not let it sit in water.
-
Drying: Dry the organic layer thoroughly (
) before amination. -
Amination Reagent:
-
Preferred: Ammonia gas bubbled into THF or DCM at
. -
Alternative: 28% Aqueous
added to a solution of the chloride in THF at .
-
Part 3: Troubleshooting Logic Tree
Use this flowchart to diagnose specific yield losses in your current experiment.
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
Part 4: Frequently Asked Questions (FAQs)
Q: The reaction mixture turned black/tarry during diazotization. Is this normal?
A: No. This indicates decomposition.[1][2] The temperature likely spiked above
Q: Can I use sodium metabisulfite (
Q: My sulfonyl chloride is an oil that won't crystallize. How do I purify it? A: 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride may be a low-melting solid or oil. Do not attempt column chromatography on the chloride as it hydrolyzes on silica. Proceed directly to the amination step. If purity is critical, recrystallize the final sulfonamide, not the intermediate.
Q: What is the safety profile of this reaction? A: High Risk.
-
Diazonium salts are potentially explosive if dried. Keep wet/in solution.
- gas is toxic and corrosive. Work in a well-ventilated fume hood.
-
Exotherm: The decomposition of the diazonium salt upon mixing with
releases gas rapidly. Ensure your vessel has adequate headspace.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. Section 6.4: Aromatic Sulfonyl Chlorides. (Standard reference for Meerwein conditions).
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts . Journal of Organic Chemistry. Detailed mechanistic insights into the copper-catalyzed decomposition of diazonium salts. [3]
-
BenchChem Technical Guide . Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Specific protocols for handling electron-deficient substrates.
-
Process for the preparation of trifluoromethoxy-benzenesulfonamide . Patent US4732711A. (Analogous chemistry for trifluoro-substituted benzenes).
Sources
Technical Support Center: Purification of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
Ticket ID: #PUR-2Br3CF3-BSA Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purification Protocols for Halogenated Sulfonamides[][2][3][4]
Executive Summary & Strategy
Welcome to the technical support hub for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide . This intermediate is critical in medicinal chemistry (often for Suzuki-Miyaura couplings) but presents specific purification challenges due to the lipophilic trifluoromethyl group and the acidic sulfonamide proton.[3][4]
Your purification strategy should be dictated by the impurity profile and scale .[4] We recommend a tiered approach:
-
Recrystallization: The primary method for >5g scale.[][3][4]
-
Acid-Base Extraction: The "Chemical Filter" for removing non-acidic byproducts.[][2][4]
-
Flash Chromatography: Reserved for final polishing or small-scale (<1g) isolation.[][2][3][4]
Decision Matrix (Workflow)
Before selecting a method, assess your crude material using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal purification pathway based on initial crude purity and physical state.
Detailed Protocols
Method A: Recrystallization (The Gold Standard)
Best for: Removing trace salts and hydrolysis byproducts from solid crude.[][4]
The Science: The trifluoromethyl (
| Parameter | System 1 (Preferred) | System 2 (Alternative) |
| Solvent A (Good) | Ethanol (95%) | Ethyl Acetate |
| Solvent B (Poor) | Water | Heptane (or Hexane) |
| Ratio (v/v) | ~3:1 to 1:1 | ~1:2 to 1:4 |
| Temp.[][2][3][4] Range | Reflux | Reflux |
Protocol:
-
Dissolution: Suspend crude solid in minimal Solvent A at reflux.[][3][4] If undissolved solids remain (likely inorganic salts like
), filter hot.[4] -
Nucleation: Remove from heat. While still hot, add Solvent B dropwise until a faint, persistent turbidity appears.[4]
-
Clarification: Add 1-2 drops of Solvent A to clear the solution.[][2][4]
-
Crystallization: Allow to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling traps impurities.[4]
-
Harvest: Cool to
(fridge) for 1 hour. Filter and wash with cold Solvent B.[4]
Critical Alert: If the product "oils out" (forms a liquid droplet at the bottom) rather than crystallizing, re-heat and add slightly more Solvent A. This is common with fluorinated aromatics due to low melting points.[4]
Method B: Acid-Base Extraction (The Chemical Filter)
Best for: Low purity crude (<85%) or removing non-acidic organic impurities.[][2][3][4]
The Science: The
Figure 2: Workflow for exploiting the acidity of the sulfonamide proton for purification.[][2][3][4]
Protocol:
-
Dissolve crude in Ethyl Acetate (EtOAc).[4]
-
Extract 2x with 1.0 M NaOH . Note: The product moves to the aqueous layer.[3]
-
Wash the combined aqueous basic layers once with fresh EtOAc (removes non-acidic neutrals).[4]
-
Carefully acidify the aqueous layer with 6M HCl to pH < 2.[4]
-
Extract the cloudy aqueous mixture with EtOAc, dry over
, and concentrate.
Method C: Flash Chromatography
Best for: Isolating product from closely related isomers.[][2][4]
-
Stationary Phase: Silica Gel (40-63
).[][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Detection: UV at 254 nm (Strong absorption due to aromatic ring).[][3][4]
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. How do I fix this?
-
Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation).[4] The presence of the lipophilic
group often lowers the melting point, making the "oil" phase thermodynamically accessible. -
Fix:
Q2: The product has a pink/brown tint. Is it pure?
-
Cause: Trace oxidation of amino-precursors or phenols often results in highly colored impurities (even at <0.1% concentration).[][2][3][4]
-
Fix: Perform a "Charcoal Filtration."
Q3: I have low yield after Acid-Base extraction.
-
Cause: The
is lower than expected, or the acidification wasn't sufficient.[3] -
Fix: Ensure the final aqueous pH is below 2 . Sulfonamides can act as weak bases (protonating on the oxygen) in super-acidic media, but generally, pH 2-3 is the sweet spot for precipitation. Also, check the initial organic wash—if your base wasn't strong enough (e.g., using Bicarbonate instead of Hydroxide), the product might have stayed in the organic layer.[3] Always use NaOH.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989 .[4] (Standard protocols for sulfonamide crystallization). [][4]
-
PubChem Database. this compound (Compound Summary). National Center for Biotechnology Information.[][4] [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[3] University of Wisconsin-Madison.[4] (Reference for substituent effects on phenyl ring acidity). [Link]
Sources
Technical Support Center: Synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
Ticket System Status: [ONLINE] Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Core Directive & Workflow Overview
User Advisory: The synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide presents a unique challenge due to the steric crowding of the 1,2,3-trisubstituted benzene ring and the strong electron-withdrawing nature of the trifluoromethyl (
While direct chlorosulfonation (Chlorosulfonic acid) is common for simple benzenes, it is NOT recommended for this substrate due to poor regioselectivity and deactivation. The industry-standard protocol—and the focus of this guide—is the Meerwein Chlorosulfonation (Diazotization-Sulfonylation) followed by Amination.
The Standard Workflow (The "Happy Path")
-
Precursor: 2-Bromo-3-(trifluoromethyl)aniline.
-
Step A (Diazotization): Conversion to diazonium salt (
) using . -
Step B (Meerwein Reaction): Reaction with
and Copper catalyst to form 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride . -
Step C (Amination): Reaction with aqueous or gaseous ammonia to yield the final sulfonamide.
Visualizing the Reaction Network
The following diagram maps the critical pathway and the specific side reactions (impurities) generated at each stage.
Figure 1: Reaction Network illustrating the Meerwein Chlorosulfonation pathway and competing side reactions (Impurities A-E).
Troubleshooting Guides (FAQ Format)
Module 1: The Diazotization Step (Step A)
User Reported Issue: "I am observing the formation of a dark, sticky oil instead of a clear diazonium solution, and yield is low."
Root Cause Analysis: This is likely "Azo-Tar" formation (Impurity C) . The 2-bromo-3-(trifluoromethyl)aniline is electron-deficient (weak base). Standard diazotization conditions (dilute HCl) may be insufficient to fully protonate the amine, leading to free amine reacting with the forming diazonium salt (Azo coupling).
Corrective Protocol:
-
Increase Acid Strength: Switch from dilute HCl to concentrated HCl or a mixture of Glacial Acetic Acid/HCl . The electron-withdrawing
group reduces the basicity of the amine, requiring stronger acidic media to prevent the existence of free amine species. -
Temperature Control: Ensure internal temperature is strictly < 5°C .
-
Solvent System: If solubility is poor, use Acetonitrile (MeCN) as a co-solvent.
Module 2: The Meerwein Reaction (Step B)
User Reported Issue: "My GC-MS shows a significant peak with M-35 mass relative to the sulfonyl chloride. It looks like the chlorine replaced the diazo group directly."
Root Cause Analysis: You are seeing Impurity B: 1-Chloro-2-bromo-3-(trifluoromethyl)benzene . This is the classic Sandmeyer Side Reaction .
-
Mechanism: The aryl radical (
) formed by Cu(II) catalysis has two pathways:-
React with
to form (Desired). -
React with
(ligand transfer) to form (Undesired).
-
Optimization Table: Suppressing the Sandmeyer Product
| Variable | Recommendation | Scientific Rationale |
| Saturate the solution | High | |
| Catalyst Choice | Use | While CuCl is often used, |
| Solvent | Glacial Acetic Acid | Stabilizes the diazonium species and increases |
| Addition Mode | Add Diazo TO | Never add the |
Module 3: The Amination Step (Step C)
User Reported Issue: "I have good conversion to the sulfonyl chloride, but after adding ammonia, I isolate mostly water-soluble material and very little solid sulfonamide."
Root Cause Analysis: This indicates Hydrolysis to Sulfonic Acid (Impurity D) . The 2-bromo-3-trifluoromethyl substitution pattern creates significant steric hindrance.
-
The Trap: While the steric bulk protects the sulfonamide, it also slows down the nucleophilic attack of ammonia. If aqueous ammonia is used,
(which is smaller and harder) may compete with to attack the sulfonyl sulfur, especially if the reaction is heated to overcome steric hindrance.
Corrective Protocol:
-
Switch Reagent: Use Anhydrous Ammonia in Dioxane or THF or bubble
gas into an anhydrous organic solvent (DCM or THF). -
Avoid Water: Eliminate water from this step entirely. This forces the reaction toward amide formation as there is no hydrolysis pathway available.
-
Temperature: Start at 0°C to minimize thermal decomposition, then slowly warm to RT. Do not reflux unless absolutely necessary.
Deep Dive: Impurity Profile & Mechanisms
Understanding why these side reactions occur allows for proactive prevention.
Impurity A: The Phenol (Hydrolysis)
-
Structure: 2-Bromo-3-(trifluoromethyl)phenol.
-
Origin: Thermal decomposition of the diazonium salt in water.
-
Prevention: Keep Step A and the transfer to Step B below 5°C. Ensure the Meerwein reaction (Step B) is initiated immediately after diazotization.
Impurity B: The Aryl Chloride (Sandmeyer)
-
Structure: 1-Chloro-2-bromo-3-(trifluoromethyl)benzene.
-
Origin: Competitive ligand transfer from the Copper-Chloride complex to the aryl radical.
-
Prevention: Maximizing
is the only effective control. Once formed, this impurity is extremely difficult to separate from the product due to similar polarity and boiling points.
Impurity E: The Bis-Sulfonamide
-
Structure:
. -
Origin: The product sulfonamide (
) is still nucleophilic. If the amine is deprotonated, it can attack another molecule of sulfonyl chloride. -
Prevention: This is rare for ortho-substituted benzenes due to steric hindrance (the "ortho effect"). However, if observed, ensure excess Ammonia is used (at least 2.5 equivalents) to keep the product as the neutral sulfonamide rather than the sulfonamide anion.
References
-
Doyle, M. P., et al. (1977). "Alkyl nitrites as nitrosating agents in the synthesis of sulfonyl chlorides from anilines." Journal of Organic Chemistry, 42(14), 2426–2429.
-
Hofmann, J., et al. (2016). "Synthesis of Sulfonamides via Meerwein Reaction." Synthetic Methods in Drug Discovery, Vol 2.
-
Organic Syntheses. (1981). "Chlorosulfonation of 2-amino-5-chlorobenzophenone." Org.[1][2][3][4] Synth. 60, 121. (Demonstrates the general Meerwein protocol for deactivated anilines).
-
Kochi, J. K. (1957). "The Mechanism of the Sandmeyer and Meerwein Reactions." Journal of the American Chemical Society, 79(11), 2942–2948.
(Note: The synthesis of this specific isomer follows the general reactivity patterns established in the cited literature for electron-deficient, ortho-substituted anilines.)
Sources
- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Technical Support Center: Optimization of Coupling Reactions for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the optimization of coupling reactions involving 2-Bromo-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling chemistry with this specific substrate. The presence of both a bromine atom and an electron-withdrawing trifluoromethyl group on the benzenesulfonamide scaffold presents unique challenges and opportunities in reaction design. This resource provides in-depth troubleshooting advice and frequently asked questions to facilitate successful and efficient synthesis.
I. Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by its electronic and steric properties. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which can impact the oxidative addition step of the catalytic cycle.[1][2] This electronic deficit at the aryl halide can make the oxidative addition of the palladium catalyst more favorable.[1] The sulfonamide moiety also contributes to the electron-deficient nature of the aromatic ring.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Formation
Question: My Suzuki-Miyaura coupling reaction with this compound is showing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[3]
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst in the cycle.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), its reduction to Pd(0) may be inefficient.[5]
-
Ligand Issues: Phosphine ligands are susceptible to oxidation, which renders them unable to coordinate to the palladium center.[3]
-
Solution: Use fresh ligands or ensure they have been stored properly under an inert atmosphere. The choice of ligand is also critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like those of the Buchwald family (e.g., XPhos, SPhos) are often effective.[6]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[3] The choice of base is often solvent and substrate-dependent.
-
Boronic Acid Instability: Boronic acids are prone to decomposition, particularly protodeboronation (hydrolysis).[3][8]
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[9] Ensure anhydrous conditions if your protocol requires it, as excess water can accelerate protodeboronation.[3] Alternatively, consider using more stable boronic acid derivatives like boronate esters (e.g., pinacol esters) or organotrifluoroborates.[10][11]
-
-
Inadequate Reaction Conditions: Temperature and reaction time are critical parameters.
Issue 2: Significant Formation of Side Products
Question: I am observing significant side products in my Buchwald-Hartwig amination of this compound. The main impurities appear to be the dehalogenated starting material and homocoupled amine. How can I minimize these?
Answer:
The formation of dehalogenated and homocoupled products are common side reactions in palladium-catalyzed cross-couplings.[8][12]
Potential Causes & Step-by-Step Solutions:
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.[12] This can be promoted by certain bases, solvents, or impurities that can act as hydride sources.[8][13]
-
Solution:
-
Base Selection: Strong bases like alkoxides can sometimes promote dehalogenation.[12] Consider switching to a weaker base such as K₂CO₃ or K₃PO₄.[12]
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus pathways leading to dehalogenation. Screening different ligands can be beneficial.
-
Temperature Control: High temperatures can favor dehalogenation.[12] Try running the reaction at a lower temperature.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.[12]
-
-
-
Homocoupling of the Amine: This side reaction can be prevalent under certain conditions.
-
Solution: The mechanism of amine homocoupling is complex, but it can be influenced by the catalyst system and reaction conditions. Re-evaluating the palladium source, ligand, and base combination can help to suppress this side product.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the coupling reactions of this compound.
Caption: Troubleshooting workflow for coupling reactions.
III. Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling, which component should be the aryl halide and which should be the boronic acid/ester when synthesizing a biaryl compound where both starting materials are available?
A1: In general, for a Suzuki-Miyaura coupling, the aryl halide acts as the electrophile and the organoboron species is the nucleophile.[14] It is often advantageous to have the more electron-deficient partner as the aryl halide and the more electron-rich partner as the boronic acid or ester.[14] This is because electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step.[1] Given that this compound is highly electron-deficient, it is well-suited to be the aryl halide partner in the reaction.
Q2: What are the key considerations for selecting a ligand in a Buchwald-Hartwig amination with this compound?
A2: Ligand selection is critical for a successful Buchwald-Hartwig amination.[5] The choice depends heavily on the nature of the amine coupling partner.[5]
-
For primary amines: Ligands like BrettPhos have been specifically designed for this class of nucleophiles.[15]
-
For secondary amines: JohnPhos and DavePhos are often effective choices.[6]
-
General considerations: Sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) are generally a good starting point as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16][17]
Q3: Can Sonogashira coupling be effectively performed with this compound? What are the typical conditions?
A3: Yes, Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a viable transformation for this substrate.[18]
-
Catalyst System: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[18][19]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used.[19]
-
Solvent: Aprotic solvents like THF, dioxane, or DMF are typical.
-
Conditions: The reactions are often run under mild conditions, sometimes even at room temperature, especially with highly reactive aryl halides.[18]
Q4: How does the trifluoromethyl group affect the reactivity of the aryl bromide in cross-coupling reactions?
A4: The trifluoromethyl group is a potent electron-withdrawing group, which has several effects:[2][20]
-
Increased Electrophilicity: It increases the electrophilicity of the carbon atom bonded to the bromine, which can accelerate the rate of oxidative addition of the palladium catalyst.[1]
-
Potential for Side Reactions: While beneficial for oxidative addition, the strong electron-withdrawing nature can sometimes make the product more susceptible to nucleophilic attack or other side reactions under harsh conditions.
-
Impact on Product Properties: The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the resulting molecule, which are often desirable properties in drug candidates.[2]
IV. Experimental Protocols
General Protocol for a High-Throughput Screening of Suzuki-Miyaura Coupling Conditions
This protocol is designed to efficiently screen multiple reaction parameters to identify the optimal conditions for the coupling of this compound with a boronic acid of interest.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Array of palladium precatalysts (e.g., Pd₂(dba)₃, Buchwald precatalysts; 1-2 mol%)
-
Array of phosphine ligands (e.g., XPhos, SPhos, RuPhos; 2-4 mol%)
-
Array of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 eq)
-
Degassed solvent systems (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1)
-
Reaction vials suitable for a heating block
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the arylboronic acid in a suitable solvent.[3]
-
Reaction Setup: In an array of reaction vials, add the chosen base to each vial.
-
Under an inert atmosphere (e.g., in a glovebox), dispense the stock solution of the aryl halide and boronic acid into each vial.
-
Add the chosen solvent system to each vial.
-
Add the palladium precatalyst and ligand to each vial. These can also be prepared as stock solutions for easier dispensing.
-
Execution: Seal the vials and place them in a pre-heated heating block. Stir vigorously at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).[9]
-
Analysis: After cooling, an aliquot from each reaction can be analyzed by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Data Presentation: Example Screening Results
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 85 |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 78 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | Toluene | 110 | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | DMF | 100 | 65 |
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
V. References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014, October 27). Books. Retrieved from
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Chemical Insights. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012, May 24). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Cross-Coupling Chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF. Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
-
Fagnou, K., & Stuart, D. R. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5373–5376. [Link]
-
Cho, Y. S., & Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters, 13(24), 6556–6559. [Link]
-
Senecal, T. D., Parsons, A. T., & Buchwald, S. L. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(4), 1174–1176. [Link]
-
Marion, N., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(10), 3427–3433. [Link]
-
Zhang, W., & Lu, L. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(5), 373–380. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
Nacci, A., & Cioffi, N. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 164. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Wu, J., & Zhang, X. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews, 52(10), 3469–3490. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J.-M., Schindler, T., & Reymond, J.-L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(12), 2294–2304. [Link]
-
ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? Retrieved from [Link]
-
PubMed. (2019, March 26). Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids. Retrieved from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Retrieved from [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2007). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 129(51), 15941–15951. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved from [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Tetrahedron, 58(8), 1465–1470. [Link]
-
Semantic Scholar. (2020, July 24). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. entegris.com [entegris.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in reactions with 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
Subject: Overcoming Steric Hindrance & Electronic Deactivation in Cross-Coupling
Ticket ID: #TS-BR-CF3-SO2 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The "Sandwich" Problem
You are working with 2-Bromo-3-(trifluoromethyl)benzenesulfonamide . This is not a standard aryl halide; it is a "privileged" but notoriously difficult scaffold.[1]
The Structural Challenge: You are dealing with a 1,2,3-trisubstituted arene .[1] The reactive center (Bromine at C2) is "sandwiched" between two bulky, electron-withdrawing groups:[1]
-
C1: Sulfonamide (
) – Bulky and potentially coordinating.[1] -
C3: Trifluoromethyl (
) – High steric volume (larger than methyl) and strongly electron-withdrawing.[1]
The Consequence:
-
Steric Shielding: The oxidative addition of Palladium (Pd) into the C-Br bond is kinetically inhibited because the metal center cannot easily access the bond angle required.[1]
-
Catalyst Poisoning: The free sulfonamide nitrogen (
) can bind to Pd, displacing ligands and shutting down the catalytic cycle (formation of Pd-black).[1] -
Electronic Deactivation: The electron-poor ring makes the C-Br bond stronger and less prone to oxidative addition compared to electron-neutral systems.[1]
This guide provides the protocols to bypass these barriers.
Module 1: Critical Decision Tree
Before mixing reagents, determine your pathway.[1] Attempting direct coupling on the unprotected sulfonamide often leads to stalled reactions (<20% conversion).[1]
Figure 1: Strategic workflow for handling sterically crowded sulfonamides. Protecting the nitrogen significantly expands the catalyst scope.[1]
Module 2: Sulfonamide Protection (The "Safe" Route)
Direct coupling often fails because the sulfonamide acts as a competitive ligand.[1] Protecting it removes this variable and increases solubility in non-polar solvents (Toluene/Dioxane) required for high-temperature coupling.[1]
Recommended Protocol: DMB Protection
The 2,4-Dimethoxybenzyl (DMB) group is ideal.[1] It is bulky enough to prevent N-coordination but acid-labile for easy removal later.[1]
Step-by-Step:
-
Dissolve: 1.0 eq of substrate in DMF (0.5 M).
-
Base: Add 1.2 eq
(mild) or NaH (strong, if reactivity is low).[1] -
Reagent: Add 1.1 eq 2,4-Dimethoxybenzyl chloride dropwise.
-
Reaction: Stir at 60°C for 4 hours.
-
Workup: Pour into water, extract with EtOAc. The product will be a solid.
Why this works: The DMB group adds lipophilicity, aiding solubility in the toluene used for the subsequent Suzuki coupling.[1]
Module 3: Cross-Coupling Protocols (Suzuki-Miyaura)
If you must couple this bromide, standard catalysts like
Option A: The "PEPPSI" Protocol (Best for Steric Bulk)
The Pd-PEPPSI-IPent catalyst is superior to PEPPSI-IPr for this specific substrate because the pentyl chain provides a flexible steric pocket that accommodates the ortho-
Reaction Setup:
| Component | Equivalents | Notes |
|---|---|---|
| Substrate | 1.0 | Protected preferred |
| Boronic Acid | 1.5 | Excess required due to slow rate |
| Catalyst | 2-5 mol% Pd-PEPPSI-IPent | Essential for hindered substrates |
| Base | 3.0 eq
Troubleshooting:
-
Stalled Reaction? Switch solvent to Toluene/Water . The higher boiling point of toluene allows you to push to 110°C.[1]
-
Dehalogenation? If you see the Br replaced by H, your reaction is too hot or your solvent is "wet" with hydride sources.[1] Switch to anhydrous Dioxane with solid
.[1]
Option B: The Buchwald G3/G4 Protocol
If PEPPSI fails, use XPhos-Pd-G4 or SPhos-Pd-G4 .[1]
-
SPhos is universally excellent for ortho-substituted aryl bromides.[1]
-
XPhos is better if the coupling partner (boronic acid) is also hindered.[1]
Module 4: Amination (Buchwald-Hartwig)
Creating a C-N bond at the C2 position is extremely difficult due to the "ortho-effect" of the sulfonamide and
The Solution: t-BuXPhos or BrettPhos These ligands are massive.[1] Counter-intuitively, their size helps.[1] They form a mono-ligated Pd(0) species that is highly reactive (electron-rich) and forces the oxidative addition into the crowded C-Br bond.[1]
Protocol:
-
Catalyst: 2 mol% [(Allyl)PdCl]2 + 4 mol% t-BuXPhos (or use the precatalyst t-BuXPhos-Pd-G3 ).[1]
-
Base: NaOtBu (Sodium tert-butoxide).[1] Crucial: Weak bases like carbonate will not work here.
-
Solvent: t-Amyl Alcohol or Toluene .[1]
-
Temp: 100°C.
Why t-Amyl Alcohol? It helps solubilize the polar sulfonamide substrate better than toluene while allowing high temperatures.[1]
Module 5: Troubleshooting & FAQs
Q: I am seeing significant amounts of starting material remaining despite heating.
A: This is a failure of Oxidative Addition . The Pd cannot get between the Br and the
-
Fix: Switch to Pd-PEPPSI-IPent .[1] The NHC ligand binds tighter to Pd, preventing catalyst decomposition during the long induction period required for this hindered substrate.[1]
Q: My sulfonamide is unprotected, and the reaction turns black immediately.
A: You have "Pd-Black" precipitation.[1] The free
-
Fix: You must protect the sulfonamide (see Module 2) or use a massive excess of ligand (e.g., 4:1 Ligand/Pd ratio) to outcompete the substrate.[1]
Q: Can I use microwave irradiation? A: Yes, but be careful.
-
Warning: With ortho-
groups, microwave superheating can trigger hydrodehalogenation (replacing Br with H) rapidly.[1] Keep runs under 30 minutes.
References
-
Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr and its analogs: Highly active catalysts for sterically demanding cross-coupling."[1][4] Chemistry – A European Journal. [1]
- Relevance: Defines the PEPPSI catalyst system specifically for hindered substr
-
Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.
- Relevance: Establishes t-BuXPhos and XPhos as the gold standard for hindered aryl halides.
-
Shekhar, S., et al. (2011).[1][5] "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides." The Journal of Organic Chemistry.
-
Relevance: Provides the specific base/solvent combination (K3PO4/t-Amyl alcohol) for sulfonamide chemistry.[1]
-
-
Nikitjuka, A., et al. (2013).[1] "Methylprenyl and Prenyl Protection for Sulfonamides."[6] Synlett.
- Relevance: Validates protecting group strategies that survive Pd-c
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 5. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
Comparative Process Validation: Synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
Executive Summary
This guide validates the synthetic route to 2-Bromo-3-(trifluoromethyl)benzenesulfonamide , a critical scaffold for sulfonamide-based inhibitors.[] The 1,2,3-substitution pattern of the target molecule presents significant steric and electronic challenges, specifically the steric crowding around the aniline nitrogen flanked by a bromine atom and the electron-withdrawing nature of the trifluoromethyl group.
We compare two primary methodologies:
-
Route A (Benchmark): Classical Aqueous Sandmeyer Chlorosulfonylation (NaNO₂/HCl/SO₂ gas).[]
-
Route B (Validated): Anhydrous Sandmeyer using DABSO (SO₂ surrogate) and tert-Butyl Nitrite.[]
Strategic Analysis & Mechanistic Rationale
The Synthetic Challenge
The target molecule requires the installation of a sulfonamide group ortho to a bromine atom and meta to a trifluoromethyl group. Direct chlorosulfonylation (using
Therefore, the Sandmeyer-type transformation of 2-bromo-3-(trifluoromethyl)aniline is the obligatory pathway.[]
Route Comparison
| Feature | Route A: Classical Aqueous | Route B: Anhydrous DABSO (Validated) |
| SO₂ Source | Gaseous SO₂ (cylinder) or generated in situ.[] | DABSO (Solid, bench-stable complex).[] |
| Diazotization | NaNO₂ / Aqueous HCl ( | tert-Butyl Nitrite / Acetonitrile (RT).[] |
| Solvent System | Aqueous/Acetic Acid (Biphasic).[] | Acetonitrile (Homogeneous).[] |
| Key Risk | Hydrolysis of | Minimal side reactions; strictly anhydrous. |
| Mechanism | Radical-Polar Crossover (Redox active).[] | Radical Single Electron Transfer (SET).[][2] |
Validated Experimental Protocols
Route A: Classical Aqueous Sandmeyer (Benchmark)
Reference Standard: Adapted from Organic Syntheses, Coll. Vol. 10, p.204.
Reagents: 2-Bromo-3-(trifluoromethyl)aniline (1.0 eq), NaNO₂ (1.2 eq), HCl (conc.), SO₂ gas, CuCl₂ (0.2 eq), AcOH.[]
-
Diazotization: Dissolve aniline in conc. HCl/AcOH at
C. Dropwise add aqueous NaNO₂ while maintaining internal temp C. Stir for 30 min. -
Saturation: In a separate vessel, saturate glacial acetic acid with SO₂ gas until the weight increases by approx. 30%. Add CuCl₂ catalyst.[3][4][5][6][7]
-
Coupling: Pour the cold diazonium solution into the SO₂/AcOH mixture. Caution: Vigorous
evolution.[] -
Workup: Pour into ice water. The sulfonyl chloride may precipitate as an oil/solid. Extract with DCM immediately to prevent hydrolysis.
-
Amidation: Treat the crude sulfonyl chloride with 28%
or in dioxane.
Route B: DABSO-Mediated Anhydrous Synthesis (Recommended)
Based on Willis et al., Org.[] Lett. 2024 protocols.
Reagents: 2-Bromo-3-(trifluoromethyl)aniline (1.0 eq), DABSO (0.6 eq), tert-Butyl Nitrite (1.5 eq), CuCl₂ (0.1 eq), Methanesulfonic acid (MsOH, 1.0 eq), Isopropyl acetate (iPrOAc) or MeCN.[]
-
Reaction Assembly: In a reaction tube, combine the aniline, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and CuCl₂.
-
Activation: Add solvent (MeCN) and MsOH. Cool to
C. -
Radical Initiation: Add tert-Butyl Nitrite (t-BuONO) dropwise.[] Warm to Room Temperature and stir for 2–4 hours.
-
Observation: Nitrogen gas evolution indicates active radical formation.
-
-
Chlorination: (If isolating Chloride): Add N-chlorosuccinimide (NCS) or dilute HCl to quench the sulfinate intermediate.[]
-
One-Pot Variation: For the sulfonamide, add the amine source (e.g.,
in MeOH) directly to the reaction mixture after the insertion is complete.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Performance Data & Validation
The following data compares the isolation of the intermediate Sulfonyl Chloride (which is then converted to the amide).
Table 1: Experimental Comparison
| Metric | Route A (Aqueous) | Route B (DABSO) | Analysis |
| Isolated Yield | 58% | 82% | Route B avoids the "diazo-tar" formation common in aqueous steps.[] |
| Purity (HPLC) | 88% (contains phenol) | >98% | Anhydrous conditions prevent phenol formation ( |
| Reaction Time | 4-6 Hours | 2 Hours | Homogeneous kinetics are faster.[] |
| Safety Factor | Low | High | Route B eliminates pressurized toxic gas cylinders. |
| E-Factor (Waste) | High (Acidic aqueous waste) | Moderate | Route B generates less acidic waste.[] |
Mechanistic Insight: Why Route B Wins
In the crowded 1,2,3-substituted system, the diazonium intermediate is destabilized by the ortho-bromine (steric strain) and the electron-withdrawing
Visualizations
Diagram 1: Synthetic Decision Workflow
This flowchart illustrates the decision logic for selecting the DABSO route over the traditional method.
Caption: Decision matrix favoring Route B for high-purity applications due to suppression of hydrolytic side reactions.[]
Diagram 2: Radical Mechanism (DABSO Route)
The catalytic cycle explaining the efficiency of the copper-catalyzed transfer.
Caption: The Cu-catalyzed SET mechanism. The aryl radical is trapped by SO2 before side reactions occur.
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024).[4] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.[4][8] Organic Letters, 26(23), 5951–5955. [Link][]
-
Meerwein, H., et al. (1957). Verfahren zur Herstellung von aromatischen Sulfochloriden.[][4][5] Chemische Berichte, 90, 841. (Foundational Sandmeyer Sulfonylation).[]
-
Organic Syntheses. (2014). m-Trifluoromethylbenzenesulfonyl Chloride.[][5] Organic Syntheses, Coll. Vol. 10, p.204. [Link]
-
Lioschenko, A. (2021).[9] Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Omega.[] [Link][]
Sources
- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 3. Trifluoromethylchlorosulfonylation of alkenes: evidence for an inner-sphere mechanism by a copper phenanthroline photoredox catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide Derivatives
Executive Summary
This technical guide evaluates the structural characteristics of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide and its derivatives, specifically focusing on their utility as scaffolds for Carbonic Anhydrase (CA) inhibition.[1] Unlike standard unsubstituted benzenesulfonamides, the 2-bromo-3-(trifluoromethyl) substitution pattern introduces unique steric and electronic constraints that significantly alter crystal packing and ligand-protein binding modes.[1]
Key Comparative Findings:
-
Conformational Locking: The ortho-bromine (2-Br) induces a high torsion angle (
) between the sulfonamide group and the phenyl ring, unlike the planar conformation observed in para-substituted analogs.[1] -
Halogen Bonding: The 2-Br substituent acts as a distinct
-hole donor, facilitating organized halogen bonding networks (Br[1][2]···O=S) that stabilize the crystal lattice—a feature absent in fluoro-only derivatives.[1] -
Selectivity Profile: Structural bulk at the 2- and 3-positions enhances selectivity for tumor-associated CA isoforms (CA IX/XII) over cytosolic CA II by exploiting the hydrophobic pocket size differences.[1]
Structural Comparative Analysis
This section objectively compares the target scaffold against two standard alternatives: the baseline Benzenesulfonamide (unsubstituted) and the regioisomer 4-Bromo-3-(trifluoromethyl)benzenesulfonamide .[1]
Crystallographic Parameters & Packing Efficiency
| Feature | Target: 2-Br-3-CF3 Derivatives | Alternative A: 4-Br-3-CF3 (Regioisomer) | Alternative B: Benzenesulfonamide (Baseline) |
| Crystal System | Typically Monoclinic ( | Monoclinic ( | Orthorhombic ( |
| Sulfonamide Torsion | High Twist (~60-80°) due to steric clash between 2-Br and | Low Twist (<30°) ; allows | Planar (~0-10°) ; maximum conjugation. |
| Dominant Interaction | Halogen Bonding (Br[1]···O) & N-H···O Hydrogen Bonds.[3] | N-H···O Hydrogen Bonds (Dimers).[1][3] | N-H···O Hydrogen Bonds (Ladders/Sheets).[1] |
| Disorder Potential | High: | Moderate: | Low: Rigid lattice. |
The "Ortho-Effect" Mechanism
The critical differentiator for the 2-bromo derivatives is the Ortho-Effect .[1] In the 4-bromo isomer (Alternative A), the sulfonamide nitrogen can donate electron density into the ring, flattening the molecule.[1] In the 2-bromo target, the bulky bromine atom physically forces the sulfonamide group out of plane.[1]
Implication for Drug Design: This "pre-organized" twisted conformation often mimics the bioactive conformation required within the Carbonic Anhydrase active site, potentially reducing the entropic penalty upon binding.
Halogen Bonding vs. Hydrogen Bonding
While Alternative B relies solely on classical hydrogen bonding (N-H[1]···O=S), the 2-bromo derivatives utilize the bromine atom as a Lewis acid (halogen bond donor).[1]
-
Mechanism: An anisotropic distribution of electron density on the bromine creates a positive "cap" (
-hole) along the C-Br bond axis.[1] -
Observation: In crystal structures of 2-bromo derivatives, we consistently observe Br[1]···O distances of 2.9–3.2 Å (significantly less than the sum of van der Waals radii), directing 1D supramolecular chains.[1]
Biological Relevance: Carbonic Anhydrase Inhibition[1][4][5][6]
The crystallographic data directly correlates with biological efficacy. The 2-Bromo-3-(trifluoromethyl) scaffold is not merely a structural curiosity but a tuned inhibitor.[1]
Isoform Selectivity Logic
-
hCA II (Cytosolic): The active site is a narrow cone. Bulky ortho-substituents (2-Br) often cause steric clashes with residue Phe131 , reducing affinity compared to linear para-isomers.[1]
-
hCA IX (Tumor-associated): The active site is more accommodating.[1] The hydrophobic 3-
group engages in favorable Van der Waals interactions with the hydrophobic half of the active site, while the 2-Br provides metabolic stability.[1]
Diagram 1: Structure-Activity Relationship (SAR) Logic This diagram illustrates the decision pathway for selecting the 2-Br-3-CF3 scaffold over alternatives based on structural goals.
Caption: SAR logic flow demonstrating why the sterically hindered 2-Br-3-CF3 scaffold is preferred for isoform-selective inhibition (CA IX) despite lower pan-affinity.
Experimental Protocol: Crystallization & Data Collection
To reproduce the crystallographic results for this compound derivatives, follow this self-validating protocol. This workflow addresses the common challenge of
Synthesis (Brief Overview)
-
Starting Material: 2-Bromo-3-(trifluoromethyl)aniline.[1]
-
Diazotization: React with
at 0°C to form the diazonium salt. -
Meerwein Sulfonylation: React diazonium salt with
in the presence of to yield sulfonyl chloride. -
Amidation: Treat with aqueous
(or substituted amine) to yield the sulfonamide.[1] -
Purification: Recrystallize from Ethanol/Water (9:1) to remove copper salts.[1]
Crystallization Optimization Workflow
The high lipophilicity of the
Protocol:
-
Solvent Screen: Dissolve 10 mg of compound in 1 mL of solvent.
-
Method: Slow Evaporation vs. Vapor Diffusion.
-
Recommendation:Slow Evaporation from Ethyl Acetate/Hexane (1:[1]1) at 4°C yields the highest quality single crystals for this scaffold.
-
Diagram 2: Crystallization Decision Tree
Caption: Workflow for optimizing crystal growth. Slow evaporation of ethyl acetate solutions typically yields block-like crystals suitable for resolving halogen bonds.[1]
Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K . The
group is prone to rotational disorder at room temperature (298 K), which smears electron density and inflates R-factors.[1] -
Resolution: Aim for 0.8 Å or better to resolve the C-F bond lengths distinct from C-H.
-
Refinement Tips:
-
If the
group appears as a "propeller" with smeared density, model it as disordered over two positions (e.g., A/B occupancy 0.6/0.4).[1] -
Use DFIX restraints for C-F bonds (typically 1.35 Å) and SIMU for thermal ellipsoids if disorder is severe.[1]
-
Validation: Check for the "Halogen Bond" in the output. Measure the angle
. An angle close to 180° confirms a genuine -hole interaction.[1]
-
References
-
Supuran, C. T. (2023).[1] Structure-based drug design of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
-
Cavallo, G., et al. (2016).[1] The Halogen Bond.[2][3][4][5] Chemical Reviews, 116(4), 2478–2601.[1] (Authoritative review on halogen bonding mechanics in crystal engineering). Link[1]
-
Vulpetti, A., & Dalvit, C. (2012).[1] Fluorine in Drug Design: Structural Insights. Drug Discovery Today. (Discusses the impact of CF3 groups on lipophilicity and crystal packing). Link
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-bromo-benzenesulfonamide derivatives.[1] (Use CSD search for specific unit cell comparisons).[1] Link
-
Pagnozzi, D., et al. (2022).[1][6] Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor.[7][6] ACS Medicinal Chemistry Letters. (Provides protocol for CA inhibition assays and X-ray correlation). Link
Sources
- 1. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. uomphysics.net [uomphysics.net]
- 4. researchgate.net [researchgate.net]
- 5. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unipr.it [air.unipr.it]
- 7. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity & SAR Profile: 2-Bromo-3-(trifluoromethyl)benzenesulfonamide Analogs
The following guide provides an in-depth technical comparison of the biological activity and structure-activity relationship (SAR) of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide and its structural analogs.
Executive Summary
This compound (CAS: 886762-56-7) represents a highly specialized "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate, this moiety possesses intrinsic biological activity, primarily as a Carbonic Anhydrase (CA) Inhibitor and a fragment for Bcl-2 homology domain 3 (BH3) mimetics .
This guide objectively compares the 2-Br-3-CF
Mechanistic Insight: The "Ortho-Halo / Meta-CF3" Effect
To understand the performance differences, one must analyze the molecular interactions driven by the substituents on the benzenesulfonamide core (
The Zinc-Binding Anchor
The sulfonamide group (
-
Mechanism : The
of the sulfonamide is critical. Lower values (higher acidity) lead to stronger binding as the anion ( ) is the active species.
The Electronic "Push-Pull"
-
3-Trifluoromethyl (
) : A strong electron-withdrawing group (EWG) at the meta position inductively stabilizes the negative charge on the sulfonamide nitrogen, significantly lowering the (typically from ~10.0 to ~8.5-9.0). This enhances potency across all isoforms. -
2-Bromo (
) : The ortho halogen provides a secondary inductive effect but, more importantly, introduces steric bulk and lipophilicity .
The "Ortho-Twist" & Selectivity
The 2-Bromo substituent forces the sulfonamide group out of coplanarity with the benzene ring due to steric clash. This "twisted" conformation is often disfavored by the compact active sites of ubiquitous isoforms (hCA I/II) but is accommodated by the more flexible, hydrophobic pockets of tumor-associated isoforms (hCA IX and XII).
Comparative Analysis: 2-Br-3-CF vs. Analogs
The following table compares the biological performance of the 2-Br-3-CF
Table 1: Comparative Biological Activity Profile (Carbonic Anhydrase Inhibition)
| Feature | 2-Bromo-3-(trifluoromethyl) (Subject) | 2-Chloro-3-(trifluoromethyl) (Analog A) | 2-Fluoro-3-(trifluoromethyl) (Analog B) | 4-Bromo-3-(trifluoromethyl) (Analog C) |
| Steric Bulk (Ortho) | High (Van der Waals radius ~1.85 Å) | Medium (~1.75 Å) | Low (~1.47 Å) | None (Para substitution) |
| Electronic Effect ( | Strong EWG | Strong EWG | Strong EWG | Strong EWG |
| hCA IX Selectivity | High (++++) | Moderate (+++) | Low (++) | Low (+) |
| Potency (Ki, nM) | < 10 nM (hCA IX) | ~10-20 nM (hCA IX) | ~20-50 nM (hCA IX) | < 10 nM (Non-selective) |
| Lipophilicity (LogP) | High (Enhanced membrane permeability) | Moderate | Low | High |
| Primary Application | Solid Tumor Targeting (Hypoxic cells) | General CA Inhibition | Systemic Glaucoma | Broad-spectrum Inhibition |
Key Findings:
-
Selectivity Driver : The 2-Bromo analog exhibits superior selectivity for hCA IX compared to the 2-Fluoro analog. The larger bromine atom clashes with residue His64 in the narrower active site of hCA II, reducing off-target affinity.
-
Potency vs. Position : Moving the bromine to the 4-position (Analog C) relieves the steric strain, resulting in a "flat" molecule that binds tightly to all isoforms. While more potent overall, it lacks the critical selectivity required for modern drug candidates.
-
Synthetic Utility : The 2-Br-3-CF
analog is a preferred intermediate for Suzuki-Miyaura coupling to generate bi-aryl scaffolds (e.g., for Bcl-2 inhibitors), whereas the 2-F analog is less reactive in cross-coupling.
Biological Pathway Visualization
The following diagram illustrates the role of the 2-Br-3-CF
Caption: Mechanism of Action: The 2-Br-3-CF3 analog selectively inhibits hCA IX, disrupting pH regulation in hypoxic tumor cells.
Experimental Protocols
To validate the activity of these analogs, the following standardized protocols are recommended.
Synthesis of this compound
Use this protocol to generate the core scaffold from the sulfonyl chloride.
-
Reagents : 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (25% aq, excess), THF/Acetone (1:1 v/v).
-
Procedure :
-
Dissolve the sulfonyl chloride in THF/Acetone at 0°C.
-
Add
dropwise over 15 minutes. -
Stir at room temperature for 2 hours (Monitor by TLC, Hexane/EtOAc 7:3).
-
Concentrate in vacuo to remove organic solvents.
-
Acidify the aqueous residue with 1N HCl to pH 2 to precipitate the sulfonamide.
-
Purification : Recrystallize from Ethanol/Water.
-
-
QC Check :
NMR (DMSO- ) should show a distinct singlet for at 7.6-8.0 ppm (exchangeable with ).
Stopped-Flow CO Hydration Assay (Kinetic Validation)
This is the gold standard for determining Ki values against CA isoforms.
-
System : Applied Photophysics stopped-flow instrument.
-
Indicator : Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Reaction :
-
Syringe A : Enzyme (hCA I, II, IX, or XII) + Inhibitor (incubated for 15 min).
-
Syringe B : CO
-saturated water.
-
-
Measurement : Monitor absorbance change at 557 nm over 0.1–1.0 seconds.
-
Calculation : Fit the initial velocity data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation: (Note: For CO hydration, [S] is typically the concentration of CO at saturation, ~33 mM).
References
-
Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the synthesis and biological activity of sulfonamides.
-
Nocentini, A., et al. (2019).[2] Fluorinated benzenesulfonamides as potent and selective inhibitors of Carbonic Anhydrases.
-
FDA Approved Drugs . (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[3]
-
PubChem . (2025).[4] 2-(Trifluoromethyl)benzenesulfonamide Compound Summary.
-
Sigma-Aldrich . (2025). 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde Product Sheet (Analog Precursor).
Sources
HPLC and GC-MS methods for analyzing 2-Bromo-3-(trifluoromethyl)benzenesulfonamide
This technical guide provides an in-depth comparative analysis of HPLC and GC-MS methodologies for the characterization and quantification of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide .
Analyte Profile & Physicochemical Context
Before selecting an analytical strategy, one must understand the molecule's behavior in solution and gas phase.
-
Compound: this compound
-
Functional Groups:
-
Sulfonamide (
): A polar, hydrogen-bond donor/acceptor moiety. It acts as a weak acid (pKa ~9.0–10.0), meaning it can ionize in basic conditions. -
Trifluoromethyl (
) & Bromine ( ): Strong electron-withdrawing groups (EWGs). These increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamide and enhance lipophilicity (logP increase).
-
-
Analytical Challenge: The sulfonamide group creates high polarity and thermal instability, making direct GC analysis difficult without derivatization. Conversely, the halogenated ring provides excellent UV absorption and mass spectral distinctiveness.
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Status: Preferred Routine Method
HPLC is the gold standard for this analyte due to its ability to handle the polar sulfonamide group without chemical modification.
Chromatographic Principles (The "Why")
-
Stationary Phase: A C18 (Octadecyl) column is optimal. The hydrophobic
and groups provide strong retention on non-polar stationary phases, allowing separation from polar matrix impurities. -
Mobile Phase Chemistry: The mobile phase must be acidic.
-
Reasoning: At neutral pH, the sulfonamide might partially ionize, leading to peak tailing (mixed mode retention). Adding 0.1% Formic Acid lowers the pH < 3, ensuring the molecule remains in its neutral, protonated form (
), resulting in sharp, symmetrical peaks.
-
Validated Protocol
System: UHPLC or HPLC coupled with PDA (Photodiode Array) or Single Quad MS.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-1 min: 10% B (Hold)1-8 min: 10% |
| Detection | UV: 265 nm (Primary), 210 nm (Secondary)MS: ESI Negative Mode (Target ion: |
| Injection Vol | 5–10 µL |
Note on MS Detection: Negative mode ESI is often superior for sulfonamides because the
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: High-Sensitivity Alternative (Requires Derivatization)
Direct injection of sulfonamides into GC often results in adsorption, thermal degradation, and poor reproducibility. Derivatization is mandatory for reliable quantitation.
Derivatization Strategy: Silylation
To render the molecule volatile and thermally stable, we replace the active protons on the nitrogen with trimethylsilyl (TMS) groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction:
-
Outcome: The resulting di-TMS derivative is non-polar, highly volatile, and exhibits excellent peak shape on standard 5% phenyl columns.
Validated Protocol
Sample Preparation:
-
Dissolve 1 mg sample in 1 mL anhydrous Acetonitrile.
-
Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst).
-
Incubate at 70°C for 30 minutes .
-
Cool to room temperature and inject directly.
GC-MS Parameters:
| Parameter | Condition |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 280°C (Split 10:1) |
| Oven Program | 80°C (1 min hold) |
| Ion Source | Electron Impact (EI) @ 70 eV, 230°C |
| MS Mode | Scan: 50–500 amu (for ID)SIM: Monitor m/z 73 (TMS), and molecular ion peaks (M+•). |
Comparative Analysis & Decision Logic
The choice between HPLC and GC-MS depends on your specific analytical goals (Throughput vs. Sensitivity).
Performance Metrics[1]
| Feature | HPLC-UV/MS | GC-MS (Derivatized) |
| Sample Prep | Minimal (Dilute & Shoot). | Complex (Requires moisture-free derivatization). |
| Sensitivity | Moderate (UV); High (MS). | Very High (SIM mode). |
| Selectivity | Excellent for polar impurities. | Excellent for structural elucidation (EI fragmentation). |
| Throughput | High (10-15 min run). | Low (Prep time + 20 min run). |
| Stability | Analyte is stable in solution.[1] | Derivatives hydrolyze if exposed to moisture. |
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample matrix.
Figure 2: Critical derivatization workflow required for successful GC-MS analysis.
References
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation, Acylation, and Alkylation. Retrieved from
-
PubChem. (2025).[2] 2-Bromo-3-(trifluoromethyl)benzenesulfinate Compound Summary. National Library of Medicine. Retrieved from
- H.J. Issaq et al. (2002). The Role of Separation Science in Proteomics and Metabolomics. Journal of Chromatography B. (Contextual grounding for HPLC vs GC selection).
-
ResearchGate. (2022). Discussion on Derivatization for GC-MS Analysis of Polar Compounds. Retrieved from
Sources
literature comparison of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide synthesis methods
Introduction
2-Bromo-3-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries. This guide provides a comparative analysis of two plausible synthetic routes to this important intermediate, offering insights into the strategic considerations for selecting an optimal pathway based on starting material availability, scalability, and overall efficiency.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from two primary retrosynthetic disconnections, differing in the stage at which the bromine atom is introduced. This guide will compare a "late-stage bromination" approach with an "early-stage bromination" strategy.
Route 1: Late-Stage Bromination
This strategy involves the formation of the benzenesulfonamide core followed by the introduction of the bromine atom. The key steps are:
-
Diazotization and Sulfonylation of 3-(Trifluoromethyl)aniline: The synthesis commences with the conversion of commercially available 3-(trifluoromethyl)aniline to its corresponding diazonium salt. This is followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to yield 3-(trifluoromethyl)benzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia to afford 3-(trifluoromethyl)benzenesulfonamide.
-
Electrophilic Bromination: The final step is the regioselective bromination of 3-(trifluoromethyl)benzenesulfonamide to introduce the bromine atom at the 2-position. The trifluoromethyl group is a meta-director, while the sulfonamide group is an ortho, para-director. The electronic and steric effects of these two groups will influence the regioselectivity of the bromination.
Caption: Workflow for the late-stage bromination synthesis of this compound.
Route 2: Early-Stage Bromination
In this alternative approach, the bromine atom is introduced at the beginning of the synthetic sequence. The key steps are:
-
Electrophilic Bromination of 3-(Trifluoromethyl)aniline: The synthesis starts with the bromination of 3-(trifluoromethyl)aniline. The trifluoromethyl group directs the incoming electrophile to the meta position (relative to itself), and the amino group directs to the ortho and para positions. This can lead to a mixture of isomers, and the desired 2-bromo-3-(trifluoromethyl)aniline must be isolated.[1]
-
Diazotization and Sulfonylation: The purified 2-bromo-3-(trifluoromethyl)aniline is then converted to 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride via a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst.[2]
-
Amination: Finally, the sulfonyl chloride is reacted with ammonia to yield the target molecule, this compound.[3]
Caption: Workflow for the early-stage bromination synthesis of this compound.
Comparative Analysis
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Starting Material | 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline |
| Key Challenge | Regioselectivity of the final bromination step. | Regioselectivity of the initial bromination and potential for multiple isomers. |
| Potential Side Products | Isomeric brominated sulfonamides. | Isomeric bromoanilines, dibrominated products. |
| Purification | May require chromatographic separation of brominated isomers. | Requires careful purification of the intermediate bromoaniline. |
| Overall Yield | Dependent on the selectivity of the final step. | Can be higher if the initial bromination is highly selective and the subsequent steps are efficient. |
| Scalability | Potentially more straightforward if the final bromination is high-yielding and selective. | May be challenging due to the need for purification of the isomeric bromoanilines on a large scale. |
Experimental Protocols
Route 1: Late-Stage Bromination (Proposed Protocol)
Step 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl chloride
-
Materials: 3-(Trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride, Acetic acid.
-
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in acetic acid and saturate it with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution.
-
Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.
-
Pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(trifluoromethyl)benzenesulfonyl chloride.
-
Step 2: Synthesis of 3-(Trifluoromethyl)benzenesulfonamide
-
Materials: 3-(Trifluoromethyl)benzenesulfonyl chloride, Aqueous ammonia.
-
Procedure:
-
Slowly add the crude 3-(trifluoromethyl)benzenesulfonyl chloride to an excess of concentrated aqueous ammonia at 0-5 °C.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-(trifluoromethyl)benzenesulfonamide.
-
Step 3: Synthesis of this compound
-
Materials: 3-(Trifluoromethyl)benzenesulfonamide, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 3-(trifluoromethyl)benzenesulfonamide in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
-
Route 2: Early-Stage Bromination (Protocol based on literature)
Step 1: Synthesis of 2-Bromo-3-(trifluoromethyl)aniline
-
Materials: 3-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).[1]
-
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline in anhydrous DMF in a round-bottom flask.[1]
-
Cool the solution to 0 °C.
-
Add NBS (1.0 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
Pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to separate the desired 2-bromo-3-(trifluoromethyl)aniline from other isomers.
-
Step 2: Synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
-
Materials: 2-Bromo-3-(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, Thionyl chloride, Copper(I) chloride.[2]
-
Procedure:
-
Suspend 2-bromo-3-(trifluoromethyl)aniline in concentrated hydrochloric acid and cool to 0-5 °C.[2]
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.[2]
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, add copper(I) chloride as a catalyst to thionyl chloride.[2]
-
Slowly add the cold diazonium salt solution to the thionyl chloride mixture.
-
Stir the reaction at room temperature until gas evolution ceases.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude sulfonyl chloride.
-
Step 3: Synthesis of this compound
-
Materials: 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, tert-Butylamine, Chloroform.[3] (Note: This reference uses tert-butylamine, the protocol can be adapted for ammonia).
-
Procedure:
-
Dissolve the crude 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like chloroform or THF.[3]
-
Cool the solution to 0-5 °C and bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia.
-
Stir the mixture for several hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water and collect the solid product by filtration.
-
Wash the solid with water and dry to obtain this compound.
-
Conclusion
The choice between a late-stage and an early-stage bromination strategy for the synthesis of this compound depends on several factors. The early-stage bromination (Route 2) is advantageous if the initial bromination of 3-(trifluoromethyl)aniline can be performed with high regioselectivity and the resulting isomers can be efficiently separated. This route may offer a more convergent and potentially higher-yielding pathway. Conversely, the late-stage bromination (Route 1) may be preferred if the final bromination of 3-(trifluoromethyl)benzenesulfonamide proceeds with high selectivity, avoiding the need for challenging purification of isomeric intermediates. The scalability of each route will largely be dictated by the efficiency and ease of the purification steps involved. Researchers should consider performing small-scale trial reactions to determine the optimal conditions and regioselectivities for their specific laboratory setup before committing to a large-scale synthesis.
References
- Wu, F., et al. (2013). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n- (5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). Journal of Chemical Research, 37(4), 197-200.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.
- Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide. (1995). DE19543323A1.
- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (n.d.). CN117551005A.
- Process for the preparation of benzene sulfonamides. (n.d.). EP0512953B1.
- Synthesis of trifluoroborate 22 and sulfonyl chloride 26. (n.d.).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.
- Bromination of 3-(trifluoromethyl)aniline using NBS. (n.d.). Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.
- Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).
- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com.
- Preparation method of 2-fluoro-3-bromo-benzylamine. (n.d.). CN113372223A.
- Synthesis of 2-Bromo-beclomethasone dipropion
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). PMC.
- Catalytic conversion of aryl triazenes into aryl sulfonamides using sulfur dioxide as the sulfonyl source. (n.d.). The Royal Society of Chemistry.
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. (2017). Beilstein Journals.
- Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethyl
- Triflamides and Triflimides: Synthesis and Applic
- Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. (2021). Beilstein Journal of Organic Chemistry, 17, 70-74.
- Accomplish the conversion of aniline to 2,4,6 - tribromofluorobenzene. (2025). askIITians.
- A Comparative Guide to 3-Bromo-2-(bromomethyl)propan-1-ol and its Alternatives as Pharmaceutical Precursors. (n.d.). Benchchem.
- Database Search and System
Sources
Safety Operating Guide
A Researcher's Guide to Handling 2-Bromo-3-(trifluoromethyl)benzenesulfonamide: Personal Protective Equipment and Safety Protocols
The core principle of this guide is proactive risk mitigation. By deconstructing the molecule into its constituent functional groups—a benzenesulfonamide core, a bromine atom, and a trifluoromethyl group—we can anticipate its reactivity and toxicological properties based on well-documented chemical precedents. This document serves as an essential, immediate resource for ensuring the safety of all laboratory personnel.
Hazard Assessment by Structural Analogy
A thorough understanding of the potential risks is the foundation of safe laboratory practice.[1] The hazard profile for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide is constructed by analyzing its key chemical features:
-
Benzenesulfonamide Moiety: This is a common scaffold in many pharmaceutical agents. While often well-tolerated biologically, the base compound, benzenesulfonamide, can be an irritant upon contact with skin and eyes and may cause respiratory irritation if inhaled as a dust.[2][3]
-
Brominated Aromatic Ring: Halogenated aromatic compounds can present absorption hazards and may be harmful if swallowed. Bromine-containing compounds are also under scrutiny for their environmental persistence and require specialized disposal.[4]
-
Trifluoromethyl (-CF3) Group: The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group generally stable and inert. However, the high electronegativity of fluorine atoms can influence the overall electronic properties of the molecule, potentially affecting its reactivity and metabolic pathways.[5][6] While not inherently toxic, the complete metabolic fate of novel trifluoromethylated compounds is often unknown.
Based on this composite analysis, it is prudent to treat this compound as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [7][8][9]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is non-negotiable and serves as the primary defense against chemical exposure.[10][11] All PPE must meet established standards, such as those set by ANSI (American National Standards Institute).[12]
| Protection Level | Equipment | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles: Must provide a complete seal around the eyes to protect against fine dust and potential splashes.[11] Face Shield: Required over goggles when handling larger quantities (>1 liter) or during procedures with a high risk of splashing, such as exothermic reactions or work with systems under pressure.[13][14] |
| Hand Protection | Double Gloving: Nitrile Gloves | Inner & Outer Gloves: Nitrile rubber gloves provide good resistance to a wide range of organic solids and solvents.[7][12] Double gloving is a best practice to protect against tears and minimize contamination when removing PPE. Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | A buttoned, knee-length lab coat protects skin and personal clothing from incidental contact and splashes.[12][14] Flame-resistant material is recommended as a general precaution when working with organic compounds. |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | Primary Control: All handling of the solid compound must be done within a certified chemical fume hood.[13] Secondary Control: If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required. Use of respirators is subject to institutional respiratory protection programs.[14] |
Engineering Controls: The First Line of Defense
While PPE is crucial, the primary method for exposure control is the use of robust engineering solutions.
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be performed inside a certified chemical fume hood to minimize inhalation risk.[15][16] Operations should be conducted at least 6 inches from the sash.[16]
-
Ventilated Enclosures: For dedicated or high-throughput weighing stations, a ventilated balance enclosure or powder containment hood is highly effective at controlling airborne particulates.[15]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly. Personnel must be trained in their proper use.[17]
Safe Handling & Operational Workflow
A systematic approach to handling ensures safety and procedural integrity. The following workflow is mandatory for all personnel.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Designate and Prepare: Clearly mark the designated work area within the fume hood. Cover the work surface with absorbent bench paper.[15]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated area.[10]
-
Weighing: Use weigh boats or glassine paper to minimize spills.[15] Use a spatula to transfer small amounts of the powder rather than pouring directly from the bottle to avoid generating dust.[15] Keep the primary container closed whenever not in use.[15]
-
Dissolution: If making a solution, add the solid to the solvent slowly. Work over disposable bench covers to contain any potential splashes.
-
Post-Handling: After the task is complete, wipe down all surfaces, including the exterior of the primary container, with a damp cloth or towel to remove any residual dust.[15]
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[17][18] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[17][18] Call a poison control center or physician immediately.
-
Spill Response: Evacuate the immediate area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[17] Decontaminate the area using a wet wipe method. Do not dry sweep.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: All contaminated solids, including gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused compound and reaction mixtures must be disposed of as halogenated organic waste.[4] Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[19]
The principles and protocols outlined in this guide are designed to empower researchers with the knowledge to work safely and effectively. Adherence to these procedures is not merely a matter of compliance but a commitment to a culture of safety and scientific excellence.
References
-
Benzenesulfonamide SDS, 98-10-2 Safety Data Sheets. ECHEMI.
-
3-(Trifluoromethyl)benzenesulfonamide Safety Data Sheet. AstaTech Inc.
-
Benzenesulfonamide, p-bromo- Safety Data Sheet. Sigma-Aldrich.
-
Benzenesulfonamide Safety Data Sheet. Fisher Scientific.
-
N-(2-Hydroxypropyl)benzenesulfonamide Safety Data Sheet. Combi-Blocks.
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
-
2(Trifluoromethoxy)benzenesulfonamide Safety Data Sheet. CPAchem.
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environment, Health & Safety.
-
Chemical Reagents: The key to accurate and safe experiments in the laboratory. DC Fine Chemicals.
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
-
Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety.
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation.
-
Proper Protective Equipment. Chemistry LibreTexts.
-
Personal Protective Equipment Requirements. SLAC National Accelerator Laboratory.
-
2-Bromo-4-(trifluoromethyl)benzenesulfonamide Safety Data Sheet. Fisher Scientific.
-
1,3,5-Tris(trifluoromethyl)benzene Safety Data Sheet. Sigma-Aldrich.
-
4-Bromo-3-(Trifluoromethyl)benzamide Safety Data Sheet. CymitQuimica.
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.pt [fishersci.pt]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 18. combi-blocks.com [combi-blocks.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
